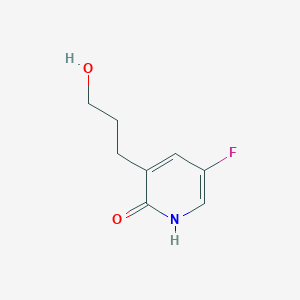

5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol

描述

属性

IUPAC Name |

5-fluoro-3-(3-hydroxypropyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2/c9-7-4-6(2-1-3-11)8(12)10-5-7/h4-5,11H,1-3H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJNGNFQIPNDCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1F)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678392 | |

| Record name | 5-Fluoro-3-(3-hydroxypropyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228666-37-2 | |

| Record name | 5-Fluoro-3-(3-hydroxypropyl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-3-(3-hydroxypropyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol typically involves the following steps:

Starting Material: The synthesis begins with a suitable pyridine derivative.

Fluorination: Introduction of the fluorine atom at the 5-position of the pyridine ring can be achieved using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Hydroxypropylation: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using 3-chloropropanol or 3-bromopropanol under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and cost-effective reagents to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions:

Oxidation: The hydroxypropyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

Oxidation: Formation of 5-Fluoro-3-(3-oxopropyl)pyridin-2-ol or 5-Fluoro-3-(3-carboxypropyl)pyridin-2-ol.

Reduction: Formation of 5-Fluoro-3-(3-hydroxypropyl)piperidine.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of pyridine compounds, including 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting potential applications in the development of new antibiotics . The structural features of this compound may enhance its interaction with bacterial enzymes, making it a candidate for further pharmacological studies.

Radiopharmaceutical Development

The compound has also been investigated for its utility in radiopharmaceuticals. Specifically, it has been used in the synthesis of fluorinated radiotracers for positron emission tomography (PET). In a study involving the automated radiosynthesis of 18F-labeled compounds, this compound was utilized as a precursor for generating radiotracers used in imaging hypoxia and tau pathology . This application underscores its significance in diagnostic imaging and cancer research.

Agricultural Applications

Pesticide Formulations

There is emerging interest in the use of this compound within agricultural science, particularly as a component in pesticide formulations. The compound's properties may enhance the efficacy of agrochemicals by improving their uptake and effectiveness against pests . Research into its incorporation into ulv (ultra-low volume) formulations suggests that it could facilitate better distribution and absorption when applied to crops.

Case Studies

作用机制

The mechanism of action of 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds and electrostatic interactions, enhancing the binding affinity and specificity of the compound. The hydroxypropyl group can also participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target .

相似化合物的比较

Substituent-Based Comparison

The following table highlights key structural and commercial differences between 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol and analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number | Price (1 g) |

|---|---|---|---|---|---|

| This compound | C₈H₁₀FNO₂ | 171.17 | 3-hydroxypropyl, F, 2-OH | 1228666-37-2 | $400 |

| 5-Fluoro-3-iodopyridin-2-ol | C₅H₃FINO | 255.99 | I (position 3), F, 2-OH | Not provided | Not listed |

| 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol | C₈H₈FN₂O | 164.16 | Propargyl alcohol, NH₂, F | Not provided | Not listed |

| 3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol | C₈H₉ClFNO | 189.62 | Cl (position 2), F, propanol | Not provided | Not listed |

| 5-Iodopyridin-3-ol | C₅H₄INO | 221.00 | I (position 5), 3-OH | Not provided | Not listed |

Key Observations :

- Halogen Influence : Replacing the hydroxypropyl group with iodine (e.g., 5-Fluoro-3-iodopyridin-2-ol) increases molecular weight significantly (255.99 vs. 171.17 g/mol) and may alter reactivity due to iodine’s polarizability .

- Chlorine vs. Hydroxypropyl : The chloro-substituted analog (3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol) has higher hydrophobicity, which could reduce solubility in aqueous systems .

生物活性

5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol, a compound with the CAS number 1228666-37-2, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorine atom at the 5-position of the pyridine ring and a hydroxyl-propyl group at the 3-position. This unique structure contributes to its reactivity and biological activity. The presence of the fluorine atom enhances lipophilicity, which can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyl group may facilitate hydrogen bonding, enhancing binding affinity to biological targets. Furthermore, the fluorine atom can participate in nucleophilic substitution reactions, potentially leading to the formation of more active metabolites.

Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been evaluated against several bacterial strains, showing promising results in inhibiting growth.

- Anticancer Potential : The compound has been investigated for its anticancer activity. Research indicates that it may induce apoptosis in cancer cells by disrupting cellular metabolism and promoting cell cycle arrest.

- Neuroprotective Effects : Emerging data suggest that this compound may possess neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.

Table 1: Summary of Biological Activities

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Neuroprotective | Modulation of neurotransmitters |

Case Studies

- Antimicrobial Evaluation : A study assessed the efficacy of this compound against various gram-positive and gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent for bacterial infections .

- Anticancer Research : In vitro studies demonstrated that treatment with this compound led to significant cytotoxicity in cancer cell lines, including breast and lung cancers. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls .

- Neuroprotective Study : A recent investigation explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The results indicated that it effectively reduced markers of oxidative stress and improved cell viability .

常见问题

Q. What are the established synthetic routes for 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol, and what critical parameters influence yield?

- Methodological Answer : The synthesis of this compound (CAS 1228666-37-2) likely involves functionalization of a pyridine core. A plausible route includes:

Halogenation : Introducing fluorine at the 5-position via electrophilic substitution using agents like Selectfluor®.

Hydroxypropyl Introduction : Alkylation or Grignard addition to install the 3-hydroxypropyl group.

Critical parameters include reaction temperature (optimized between 0–25°C for stability), solvent polarity (e.g., THF or DMF), and catalyst selection (e.g., Pd for coupling reactions).

- Key Data : Molecular formula C₈H₁₀FNO₂ , M.W. 171.17 .

Q. How should researchers characterize the structural integrity of this compound to confirm regiochemistry?

- Methodological Answer :

- ¹H/¹³C NMR : Identify protons on the hydroxypropyl chain (δ ~1.8–3.5 ppm) and hydroxyl groups (δ ~5–6 ppm).

- X-ray Crystallography : Resolve spatial arrangement of substituents.

- IR Spectroscopy : Confirm O-H (3200–3600 cm⁻¹) and C-F (1000–1100 cm⁻¹) stretches.

Cross-referencing with databases (e.g., PubChem) ensures consistency .

Q. What are the key physicochemical properties of this compound relevant to drug discovery?

- Answer :

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 171.17 g/mol | |

| logP (Lipophilicity) | Estimated ~1.2 (PubChem) | |

| Solubility | Moderate in polar solvents | |

| These properties influence bioavailability and metabolic stability. |

Q. What methodologies are recommended for assessing the compound’s stability under various conditions?

- Methodological Answer :

- HPLC-PDA : Monitor degradation products under stress (pH 1–13, 40–80°C).

- Mass Spectrometry : Identify hydrolytic or oxidative byproducts.

- Storage Recommendations : Store at RT in inert atmosphere to prevent hydroxyl group oxidation .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of the hydroxypropyl group in fluorinated pyridinols?

- Methodological Answer :

- DFT Calculations : Model electron density to predict nucleophilic/electrophilic sites.

- Molecular Dynamics : Simulate solvent interactions affecting reaction pathways.

Studies on analogous compounds (e.g., iodinated pyridinols) highlight fluorine’s electron-withdrawing effects .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyridine derivatives?

- Answer :

- Dose-Response Studies : Establish activity thresholds (e.g., IC₅₀ variability).

- Target Validation : Use CRISPR knockouts to confirm specificity.

For example, trifluoromethyl analogs show divergent enzyme inhibition due to steric effects .

Q. What advanced techniques are employed to study the compound’s interaction with biological targets at the molecular level?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd).

- Cryo-EM : Visualize interactions with membrane proteins.

Fluorine’s electronegativity enhances binding affinity in some kinase inhibitors .

Q. How does the electronic effect of the fluorine substituent influence chemical reactivity compared to non-fluorinated analogs?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。